2’-Fluoracetophenon

Übersicht

Beschreibung

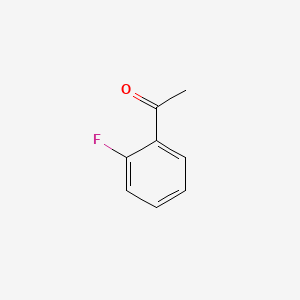

2-Fluoroacetophenone (2-FAP) is a fluoro-substituted aromatic ketone that is used in a variety of applications. It is a versatile reagent in organic synthesis and is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 2-FAP is also used in the production of dyes, pigments, and other materials. It has also been used in the synthesis of fluorinated compounds, such as fluoroalkenes, fluoroalkynes, and fluorinated alcohols. In addition, 2-FAP is used in the synthesis of fluorinated polymers and in the production of fluorinated pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthese von Ascididemin

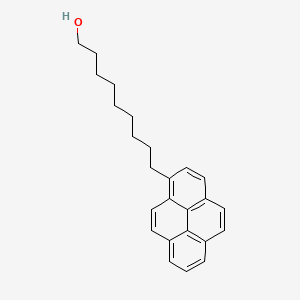

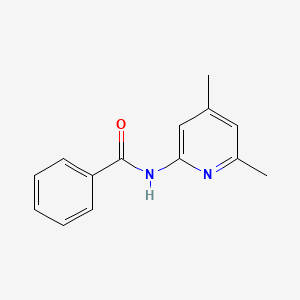

2’-Fluoracetophenon wird als Ausgangsreagenz bei der Synthese von Ascididemin verwendet {svg_1} {svg_2}. Ascididemin ist ein mariner Alkaloid mit potenziellen Antikrebs-Eigenschaften, und die Verwendung von this compound in seiner Synthese ist entscheidend.

Herstellung von 1-(2-Piperidin-1-yl-phenyl)-ethanon

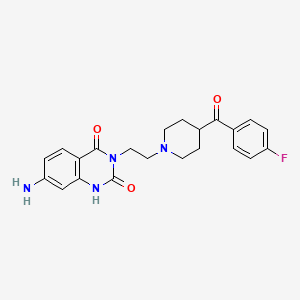

Diese Verbindung wird durch Reaktion von this compound mit Piperidin hergestellt {svg_3}. Das resultierende Produkt, 1-(2-Piperidin-1-yl-phenyl)-ethanon, hat potenzielle Anwendungen in der medizinischen Chemie.

Enantioselektive Reduktion

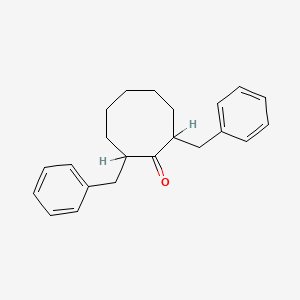

Die enantioselektive Reduktion von this compound wurde untersucht {svg_4}. Dieser Prozess ist wichtig bei der Herstellung von enantiomerenreinen Verbindungen, die oft in der pharmazeutischen Industrie benötigt werden.

Lösemitteleigenschaften

This compound ist in verschiedenen Lösungsmitteln wie Aceton, Chloroform, Dichlormethan, Ethanol, Ethylacetat und Methanol löslich {svg_5}. Dies macht es zu einem vielseitigen Reagenz in verschiedenen chemischen Reaktionen.

Material für die chemische Identifizierung und Analyse

Mit einer einzigartigen Summenformel (C8H7FO) und InChI Key (QMATYTFXDIWACW-UHFFFAOYSA-N) kann this compound als Referenzmaterial in der chemischen Identifizierung und Analyse verwendet werden {svg_6} {svg_7}.

Sicherheits- und Handhabungsforschung

Forschung zur Sicherheit und Handhabung von this compound ist ebenfalls eine wichtige Anwendung. Das Verständnis der Gefahren, die mit dieser Verbindung verbunden sind (wie z. B. Hautreizungen, Augenreizungen, Atemwegsreizungen und Brennbarkeit), ist für die sichere Verwendung im Labor entscheidend {svg_8}.

Safety and Hazards

2’-Fluoroacetophenone is considered hazardous. It is a combustible liquid and is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Target of Action

It’s known that this compound is used as a starting reagent in the synthesis of other complex molecules .

Mode of Action

It’s known to be involved in the enantioselective reduction process . This suggests that it may interact with its targets through a reduction mechanism, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

It has been used in the synthesis of ascididemin , indicating that it may play a role in the biochemical pathways leading to the formation of this compound.

Pharmacokinetics

Its physical properties such as boiling point (187-189 °c), density (1137 g/mL at 20 °C), and refractive index (n20/D 1507) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

Its role in the synthesis of ascididemin suggests that it may contribute to the biological activities of this compound .

Action Environment

Its safety data sheet indicates that it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

Biochemische Analyse

Biochemical Properties

2’-Fluoroacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used as a starting reagent in the synthesis of ascididemin . The compound’s interactions with enzymes often involve the formation of intermediate complexes, which can alter the enzyme’s activity and lead to the production of desired products.

Cellular Effects

2’-Fluoroacetophenone affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. These changes can affect cellular metabolism, potentially altering the cell’s energy production and utilization processes .

Molecular Mechanism

At the molecular level, 2’-Fluoroacetophenone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with them, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Fluoroacetophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2’-Fluoroacetophenone can cause skin and eye irritation, and its effects may vary depending on the duration of exposure . Long-term exposure to the compound in in vitro or in vivo studies can lead to more pronounced cellular effects.

Dosage Effects in Animal Models

The effects of 2’-Fluoroacetophenone vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of 2’-Fluoroacetophenone can cause significant toxicity, affecting various organs and systems in animal models . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

2’-Fluoroacetophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels within the cell. The compound’s metabolism can lead to the production of intermediate metabolites, which may have distinct biochemical properties and effects on cellular functions .

Transport and Distribution

Within cells and tissues, 2’-Fluoroacetophenone is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effects on cellular functions .

Subcellular Localization

The subcellular localization of 2’-Fluoroacetophenone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and influence its overall biochemical properties .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMATYTFXDIWACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196200 | |

| Record name | 2-Fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-27-2 | |

| Record name | 2′-Fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 445-27-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B1202829.png)

![2-Nitro-7-methoxynaphtho[2,1-b]furan](/img/structure/B1202833.png)

![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(thiophene-2-carbonyl)phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B1202843.png)